
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Overview
Description
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a useful research compound. Its molecular formula is C8H5ClF3N3 and its molecular weight is 235.59 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a synthetic organic compound characterized by a diazirine ring, a trifluoromethyl group, and a pyridine backbone. The diazirine moiety is notable for its ability to form reactive carbenes upon UV light exposure, allowing it to covalently bind to nearby biomolecules. This property makes it an important tool in biological and chemical studies, particularly in the fields of protein labeling and interaction studies.
Upon UV irradiation, the diazirine ring in this compound undergoes photolysis to generate a reactive carbene. This carbene can participate in various chemical reactions, including:
- C-H Bond Insertion : The carbene can insert into C-H bonds of nearby organic molecules, forming stable covalent bonds.
- N-H Bond Insertion : Similar to C-H insertion, the carbene can also react with N-H bonds.
The molecular targets of these reactions depend on the experimental context, such as specific proteins or nucleic acids being studied.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. While specific data on this compound is limited, related diazirine derivatives have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | BxPC-3 (pancreatic) | 0.051 | |
Compound A | Panc-1 (pancreatic) | 0.066 | |
Compound B | A549 (lung) | 44.4 | |
Compound B | HCT116 (colon) | 22.4 |
These findings indicate that compounds with similar structural motifs may exhibit significant antiproliferative effects, suggesting that this compound could potentially possess comparable biological activity.
Mechanisms of Anticancer Activity
The anticancer activity of diazirine-containing compounds may involve several mechanisms:
- DNA Intercalation : Some studies suggest that certain derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Protein Labeling : The ability to covalently modify proteins can be leveraged to study protein interactions and functions in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The photochemical properties may induce oxidative stress in cancer cells.
Study on Trifluoromethyl and Sulfonyl Groups
A recent study investigated the impact of trifluoromethyl groups on the biological activity of several compounds, including those with diazirine structures. The study found that compounds featuring trifluoromethyl groups exhibited enhanced antibacterial and anticancer activities compared to their non-fluorinated counterparts. For example, one derivative showed an IC50 value lower than that of Doxorubicin against multiple cancer cell lines, highlighting the potential efficacy of such modifications in therapeutic applications .
Properties
IUPAC Name |
2-chloro-3-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-5(3-13-6(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLNRIAFVUWJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2(N=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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